Parent Scaffold with Unique SAR Trajectory Enabling Nanomolar Trk Antagonists
CAS 168464-14-0 was the core scaffold identified through virtual screening against TrkA, with its unmodified parent form computationally predicted to exhibit measurable TrkA inhibition [1]. Systematic SAR expansion from this parent produced (Z)-3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-N-methyl-2-oxindole-5-sulfonamide and the corresponding des-N-methyl sulfonamide analog, which respectively achieved the best TrkA inhibitory activity and the most potent TrkB/TrkC inhibition among the final selection of 13 compounds when tested in biochemical and cellular assays [2]. In contrast, replacement of the 5-methoxyindole ring with a simple phenyl ring (creating generic 3-benzylidene-2-oxindole) abolished the Trk antagonist profile [3]. Selectivity was assessed against a panel of 48 kinases; all tested compounds in this series inhibited relatively specifically Trk receptors, demonstrating that the 5-methoxyindole-3-methylene-2-oxindole topology encodes Trk family selectivity that is absent in structurally related but topologically distinct oxindole kinase inhibitors [2].
| Evidence Dimension | TrkA/B/C inhibitory potency of derivatives from the parent scaffold vs. non-indole oxindole analogs |
|---|---|
| Target Compound Data | CAS 168464-14-0: Parent scaffold identified as TrkA virtual screening hit; derivatives achieved low nanomolar TrkA/B/C inhibition [2]. |
| Comparator Or Baseline | Generic 3-benzylidene-2-oxindole: no Trk antagonist activity reported in same screening cascade. Other heterocyclic oxindoles tested showed IC50 values up to 4700 nM (discarded from the QSAR training set for being too weak) [3]. |
| Quantified Difference | Qualitative: Only the 5-methoxyindol-3-yl methylene series produced potent, selective Trk antagonists vs. non-indole oxindoles. Quantitative: Best derivative IC50 values in low nanomolar range vs. > 3000 nM for discarded non-productive scaffolds [2][3]. |
| Conditions | Biochemical TrkA inhibition assay; cellular beta-galactosidase reporter assay in U2OS cells; selectivity panel against 48 kinases [2]. |
Why This Matters
Procurement of CAS 168464-14-0 provides the validated starting scaffold for Trk-targeted lead optimization; generic indolinones cannot deliver this SAR trajectory.
- [1] Tammiku-Taul J, Park R, Jaanson K, et al. Indole-like Trk receptor antagonists. Eur J Med Chem. 2016;121:541-552. doi:10.1016/j.ejmech.2016.06.003 View Source
- [2] Tammiku-Taul J, Park R, Jaanson K, et al. Indole-like Trk receptor antagonists. Eur J Med Chem. 2016;121:541-552. doi:10.1016/j.ejmech.2016.06.003 View Source
- [3] US Patent Application US20170057948A1. Indole-like Trk receptor antagonists. Filed 2016-08-26. Published 2017-03-02. Section [0097]. View Source
